Carboxymethyl betaine

Description

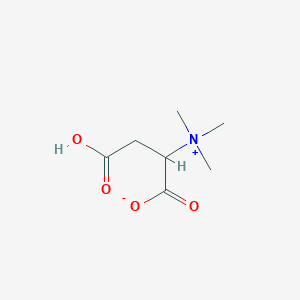

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO4 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

4-hydroxy-4-oxo-2-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C7H13NO4/c1-8(2,3)5(7(11)12)4-6(9)10/h5H,4H2,1-3H3,(H-,9,10,11,12) |

InChI Key |

UZZLNPYSNXXHNO-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)C(CC(=O)O)C(=O)[O-] |

Origin of Product |

United States |

Synthesis and Advanced Chemical Derivatization of Carboxymethyl Betaine

Methodologies for Carboxymethyl Betaine (B1666868) Synthesis

Conventional Synthetic Routes and Optimization

The primary conventional method for synthesizing carboxymethyl betaine, also known as trimethylglycine, involves the reaction of chloroacetic acid with trimethylamine (B31210). google.com A common approach begins with the neutralization of chloroacetic acid with a base, such as sodium hydroxide (B78521), to form sodium chloroacetate (B1199739). This intermediate then reacts with trimethylamine to yield this compound. google.com The reaction is typically carried out in an aqueous solution.

Optimization of this process focuses on several key parameters to maximize yield and purity. The molar ratio of reactants is a critical factor. For instance, a molar ratio of sodium chloroacetate to trimethylamine of 1:1.10-1.15 has been utilized. google.com Temperature control throughout the reaction is also crucial. A typical procedure involves an initial reaction at 20-30°C, followed by heating to 50-55°C, and a final stage at 80-85°C. google.com This staged temperature profile helps to control the reaction rate and minimize side reactions. The reaction duration at each temperature stage is also optimized, for example, 30 minutes at the initial temperature, 90 minutes at the intermediate temperature, and 30 minutes at the final temperature. google.com

Another established synthetic route is the exhaustive methylation of glycine (B1666218). electronicsandbooks.com This can be achieved using methyl halides or dimethyl sulfate (B86663) as methylating agents. electronicsandbooks.com However, this method can be less efficient if an excess of the nucleophile is required, especially when using expensive isotopically labeled reactants. electronicsandbooks.com

The oxidation of choline (B1196258) is another pathway to produce betaine. electronicsandbooks.comchemicalbook.com This can be accomplished using oxidizing agents like permanganate (B83412) in a slightly acidic medium or by using choline as a free base. electronicsandbooks.com A more specific example involves the use of choline chloride as the starting material, which is oxidized in the presence of a catalyst such as 2,2,6,6-tetramethylpiperidine (B32323) nitrogen oxide (TEMPO) along with sodium hypochlorite (B82951) and sodium chlorite. chemicalbook.com This process has been reported to achieve a yield of approximately 90.1%. chemicalbook.com

Table 1: Comparison of Conventional Synthetic Routes for this compound

| Synthetic Route | Reactants | Key Reaction Conditions | Reported Yield/Purity | Advantages | Disadvantages |

| Chloroacetic Acid and Trimethylamine | Chloroacetic acid, Sodium hydroxide, Trimethylamine | Staged temperature profile (20-85°C) google.com | >95% output rate, >96% purity google.com | Simple operation, short period google.com | Requires careful pH and temperature control. |

| Exhaustive Methylation of Glycine | Glycine, Methylating agent (e.g., methyl halide) electronicsandbooks.com | N/A | Satisfactory yield only with excess nucleophile electronicsandbooks.com | N/A | Can be inefficient and costly with expensive reagents. electronicsandbooks.com |

| Oxidation of Choline | Choline chloride, Oxidizing agents (e.g., TEMPO, NaClO, NaClO2) chemicalbook.com | Reaction time of 10 hours chemicalbook.com | ~90.1% yield chemicalbook.com | N/A | Involves multiple oxidizing agents. |

Biomass-Derived Precursors in this compound Synthesis

The synthesis of this compound and its derivatives is increasingly exploring the use of precursors derived from biomass, a renewable and abundant resource. Lignin (B12514952), a complex polymer found in plant cell walls, is one such promising starting material. researchgate.net Alkali lignin can be chemically modified through a series of reactions to produce lignin carboxyl betaine zwitterionic surfactants. researchgate.net

The synthetic pathway from lignin typically involves three main steps: epoxidation, amination, and quaternization. researchgate.net In the first step, the lignin is reacted with an epoxidizing agent. This is followed by amination, where an amine is introduced into the modified lignin structure. The final step, quaternization, leads to the formation of the betaine group. researchgate.net

Another significant biomass-derived precursor is chitosan (B1678972), a polysaccharide obtained from the shells of crustaceans. Carboxymethyl chitosan can be synthesized by reacting chitosan with monochloroacetic acid under alkaline conditions. nih.gov While not a direct synthesis of this compound itself, this process demonstrates the modification of a biopolymer to introduce carboxymethyl groups, a key structural feature of this compound. The optimization of this reaction has been studied using response surface methodology, with key parameters being the molar ratios of sodium hydroxide to chitosan and monochloroacetic acid to chitosan, as well as the reaction time. nih.gov

The utilization of biomass-derived precursors like lignin and chitosan offers a more sustainable alternative to traditional petroleum-based synthetic routes. researchgate.net These biomaterials are readily available and can be transformed into valuable chemicals, contributing to a circular economy.

Enzymatic and Biocatalytic Synthesis Approaches for this compound Analogs

Enzymatic and biocatalytic methods present an alternative to conventional chemical synthesis for producing this compound and its analogs, often offering higher specificity and milder reaction conditions. One notable biological pathway involves the methylation of glycine. nih.gov Certain microorganisms, particularly extreme halophiles like Actinopolyspora halophila and Ectothiorhodospira halochloris, have been found to synthesize glycine betaine through a three-step methylation of glycine. nih.gov This process is catalyzed by two specific methyltransferases: glycine sarcosine (B1681465) methyltransferase and sarcosine dimethylglycine methyltransferase. nih.gov These enzymes exhibit partially overlapping substrate specificity. nih.gov The genes responsible for these methyltransferases have been successfully expressed in Escherichia coli, enabling the recombinant organism to produce and accumulate betaine. nih.gov

Another enzymatic approach involves the oxidation of choline. electronicsandbooks.com Choline oxidase is an enzyme that can be utilized for this transformation. electronicsandbooks.com This biocatalytic method is suggested as an advantageous alternative to chemical oxidation methods. electronicsandbooks.com

These biocatalytic approaches are significant as they can be part of engineered metabolic pathways in microorganisms for the production of betaine and related compounds. The ability to express the necessary enzymes in a host organism like E. coli opens up possibilities for industrial-scale fermentation processes for the sustainable production of these valuable compounds. nih.gov

Design and Synthesis of this compound Derivatives

Structural Modification Strategies of this compound

The versatile structure of this compound allows for various modifications to tailor its properties for specific applications. A key strategy involves the esterification of the carboxyl group. Betaine esters can be synthesized by reacting betaine hydrochloride with an alcohol in the presence of an acid catalyst. google.com For example, the reaction with a fatty acid-derived alcohol like hexadecanol (B772) can be driven to completion by using an excess of the alcohol. google.com The reaction is typically carried out at elevated temperatures, for instance, between 120°C and 130°C, for an extended period, such as 24 hours. google.com Following the reaction, the acid catalyst is neutralized, often with a base like potassium carbonate. google.com

Another modification strategy involves creating derivatives of carboxymethylcellulose, where some of the carboxymethyl groups are replaced with betaine groups. google.com This is achieved through a multi-step process. First, the alkali salt of carboxymethylcellulose is esterified with an alkyl chloride, such as methyl chloride. google.com The resulting ester is then converted into a derivative with tertiary amino groups. google.com Finally, this intermediate is alkylated to form the betaine group. google.com This process allows for the incorporation of the zwitterionic betaine functionality into a polymeric backbone.

Furthermore, novel betaine surfactants with different hydrophilic headgroups can be synthesized. mdpi.com For instance, carboxybetaine surfactants with a benzene (B151609) ring in their structure have been developed. mdpi.com The synthesis can involve reacting a dodecyl phenol (B47542) with epichlorohydrin, followed by a reaction with N,N-dimethylglycine. mdpi.com The presence of the benzene ring can enhance the thermal stability of the resulting surfactant. mdpi.com

Table 2: Examples of Structural Modification Strategies for this compound

| Modification Strategy | Reactants | Key Intermediate/Product | Purpose of Modification |

| Esterification | Betaine hydrochloride, Alcohol (e.g., hexadecanol), Acid catalyst google.com | Betaine ester google.com | To alter the polarity and surface activity of the molecule. |

| Incorporation into a Polymer | Carboxymethylcellulose, Alkyl chloride, Tertiary amine precursor, Alkylating agent google.com | Betaine group-containing carboxymethylcellulose google.com | To create a zwitterionic polymer with unique properties. |

| Introduction of Aromatic Groups | Dodecyl phenol, Epichlorohydrin, N,N-dimethylglycine mdpi.com | Carboxybetaine surfactant with a benzene ring mdpi.com | To enhance thermal stability and modify surfactant properties. mdpi.com |

Synthesis of Polycarboxybetaines and Other Polymeric Conjugates

The synthesis of polymers containing this compound moieties, known as polycarboxybetaines, is an area of significant research interest. These polymers combine the properties of the polymer backbone with the zwitterionic nature of the betaine groups.

One approach to creating such polymeric conjugates is the modification of existing polymers. As previously mentioned, carboxymethylcellulose can be chemically modified to incorporate betaine groups. google.com This involves a three-step process of esterification, amination to introduce tertiary amino groups, and subsequent alkylation to form the betaine structure. google.com The reaction conditions, such as temperature and reaction time, are carefully controlled at each step to achieve the desired degree of substitution. For example, the final alkylation step to form the betaine group can be carried out at temperatures ranging from 40°C to 120°C for 0.5 to 8 hours. google.com

The synthesis of polymers with betaine functionality can also start from monomeric units. While the provided information does not detail the polymerization of a this compound monomer, the principles of polymer chemistry suggest that a vinyl or other polymerizable monomer containing a this compound group could be synthesized and subsequently polymerized to form a polycarboxybetaine.

These polymeric conjugates are of interest for a variety of applications due to their unique properties, which can include enhanced solubility, biocompatibility, and resistance to non-specific protein adsorption. The ability to control the density and distribution of the betaine groups along the polymer chain allows for the fine-tuning of these properties.

Green Chemistry Approaches in this compound Synthesis

In response to growing environmental concerns and the drive for sustainable industrial processes, the synthesis of this compound has become a focal point for the application of green chemistry principles. These approaches aim to reduce waste, minimize the use of hazardous substances, increase energy efficiency, and utilize renewable resources, thereby offering more environmentally benign alternatives to traditional synthetic routes.

A primary tenet of green chemistry is the principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. wordpress.comnih.gov Synthetic pathways with high atom economy are inherently more efficient and generate less waste. nih.govprimescholars.com For this compound synthesis, this involves designing reactions, such as addition reactions, where the majority of reactant atoms are integrated into the betaine structure, rather than being lost in by-products. buecher.de

The utilization of renewable feedstocks is a cornerstone of green synthetic strategies for producing betaines and related surfactants. rsc.org Researchers have successfully synthesized betaine derivatives from natural and renewable raw materials like glycine betaine and vegetable oils. rsc.org Another innovative approach involves the use of alkali lignin, a major byproduct of the paper and biorefinery industries, as a starting material. rsc.orgnih.gov This not only provides a sustainable source but also adds value to what is often considered an industrial waste stream. Similarly, agricultural waste products, such as sugarcane leaves, are being explored for the sustainable production of carboxymethyl cellulose (B213188), a related biopolymer, highlighting a trend towards valorizing biomass in chemical synthesis. mdpi.com

Biocatalysis represents a powerful tool in green chemistry, offering reactions with high selectivity under mild conditions. nih.gov The use of enzymes can circumvent the need for harsh reagents and protecting-group chemistry, leading to cleaner reaction profiles and reduced energy consumption. nih.gov While specific examples for this compound are emerging, the broader application of enzymes like lipases and carboxylases in organic synthesis demonstrates the significant potential for developing enzymatic routes to betaine production. nih.gov This biocatalytic approach avoids the use of toxic reactants and petroleum derivatives, aligning with the core goals of sustainable chemistry. nih.gov

Another key aspect of greening the synthesis of betaine surfactants, such as the widely used cocamidopropyl betaine (CAPB), is the reduction of water content in the final product. scienceopen.com Traditional CAPB products often contain more water than active surfactant, which has negative implications for energy consumption during manufacturing, as well as for transportation and storage costs. scienceopen.comresearchgate.net Recent developments have led to highly concentrated CAPB products with significantly lower water content, achieving substantial savings in energy and shipping volume. scienceopen.comresearchgate.net

The table below summarizes key green chemistry strategies and their advantages in the context of synthesizing this compound and related compounds.

| Green Chemistry Strategy | Principle Applied | Example/Target Compound | Key Advantages |

| Use of Renewable Feedstocks | Prevention of Waste, Use of Renewable Resources | Lignin, Glycine Betaine, Vegetable Oils. rsc.orgrsc.orgnih.gov | Reduces reliance on petrochemicals; utilizes waste streams; improves sustainability. |

| High Atom Economy | Atom Economy | General Betaine Synthesis | Minimizes by-product formation; increases process efficiency; reduces waste. nih.govprimescholars.combuecher.de |

| Biocatalysis | Catalysis, Design for Energy Efficiency | General Organic Synthesis | High selectivity; mild reaction conditions (lower temperature/pressure); biodegradable catalysts (enzymes). nih.gov |

| Process Intensification | Design for Energy Efficiency, Safer Chemistry | Cocamidopropyl Betaine (CAPB) | Production of highly concentrated products reduces water content, saving energy in processing and transport. scienceopen.comresearchgate.net |

By integrating these green chemistry principles, the chemical industry can move towards more sustainable and efficient methods for the production of this compound, minimizing environmental impact while maintaining product efficacy.

Advanced Spectroscopic and Structural Characterization Methodologies for Carboxymethyl Betaine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Carboxymethyl Betaine (B1666868) Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of Carboxymethyl Betaine and its derivatives. It provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of individual nuclei.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental tools for verifying the core structure of this compound and analyzing modifications from derivatization.

In the ¹H NMR spectrum of the parent compound, betaine (trimethylglycine), characteristic signals include a singlet for the nine equivalent protons of the three methyl groups attached to the quaternary nitrogen and a singlet for the two methylene (B1212753) protons adjacent to the carboxyl group. researchgate.net For instance, the methyl protons typically appear around 3.14 ppm, while the methylene protons are observed at approximately 3.77 ppm. researchgate.net The introduction of a carboxymethyl group in this compound would lead to additional, distinct signals for the new methylene and methine protons, with their chemical shifts influenced by the proximity of electron-withdrawing carboxyl and quaternary ammonium (B1175870) groups.

The ¹³C NMR spectrum of betaine shows three distinct signals corresponding to the carbonyl carbon (~169.6 ppm), the methylene carbon (~66.6 ppm), and the methyl carbons (~53.7 ppm). researchgate.net Analysis of Carboxymethyl Cellulose (B213188), a related polymer, reveals the effects of carboxymethyl substitution on carbon chemical shifts, which can be applied to understand the spectra of this compound derivatives. nih.gov Derivatization at the carboxyl groups or changes in the alkyl chain would cause predictable shifts in the corresponding ¹³C signals, allowing for precise tracking of chemical modifications.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Methyl Protons (-N⁺(CH₃)₃) | ¹H | ~3.2 | Singlet, 9H. Shift influenced by the positive charge on nitrogen. |

| Methylene Protons (-CH₂-COO⁻) | ¹H | ~3.8 | Multiplet. Adjacent to the quaternary ammonium group. |

| Methine Proton (>CH-) | ¹H | ~4.0 | Multiplet. Deshielded by adjacent quaternary ammonium and carboxyl groups. |

| Methylene Protons (-CH₂-COOH) | ¹H | ~2.9 | Multiplet. Adjacent to the methine and carboxyl groups. |

| Methyl Carbons (-N⁺(CH₃)₃) | ¹³C | ~54 | Single peak. Shielded relative to other carbons. |

| Methylene Carbon (-CH₂-COO⁻) | ¹³C | ~67 | Influenced by the adjacent quaternary ammonium group. |

| Methine Carbon (>CH-) | ¹³C | ~70 | Deshielded by neighboring electron-withdrawing groups. |

| Methylene Carbon (-CH₂-COOH) | ¹³C | ~35 | Less deshielded than carbons directly attached to the nitrogen or carboxylate. |

| Carboxyl Carbons (-COO⁻, -COOH) | ¹³C | ~170-175 | Two distinct signals expected for the two different carboxyl environments. |

For more complex derivatives or when one-dimensional spectra exhibit significant signal overlap, two-dimensional (2D) NMR experiments are indispensable. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are used to correlate directly bonded ¹H and ¹³C nuclei. hmdb.ca An HSQC spectrum of a this compound derivative would display cross-peaks connecting the proton signal of a specific CH, CH₂, or CH₃ group to the carbon signal of the carbon atom in that group. hmdb.ca This provides an unambiguous assignment of both proton and carbon resonances. nih.gov

Other 2D techniques like Correlation Spectroscopy (COSY) establish proton-proton coupling networks, identifying adjacent protons within the molecule. This is crucial for tracing the carbon skeleton and confirming the position of substituents in elaborately derivatized this compound compounds.

Vibrational Spectroscopy (FTIR and Raman) in Functional Group Analysis and Interaction Studies of this compound

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is highly effective for identifying functional groups and studying intermolecular interactions in this compound compounds.

FTIR spectroscopy is particularly sensitive to polar functional groups. The spectrum of a this compound would be characterized by several key absorption bands. A very strong and broad absorption in the 3400-3000 cm⁻¹ region is indicative of O-H stretching from the carboxylic acid group and any absorbed water. C-H stretching vibrations from the methyl and methylene groups typically appear between 3000 and 2850 cm⁻¹. physchemres.orgncsu.edu The most diagnostic peaks are those from the carboxyl groups. The C=O stretch of the carboxylic acid appears around 1730 cm⁻¹, while the asymmetric and symmetric stretching of the carboxylate (-COO⁻) group are observed near 1610 cm⁻¹ and 1400 cm⁻¹, respectively. ncsu.eduresearchgate.net These bands are crucial for confirming the presence and ionization state of the carboxyl functionalities.

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide clear signals for the C-C skeletal framework and the symmetric vibrations of the molecule. The C=O carbonyl stretching vibration also gives a characteristic Raman band around 1607 cm⁻¹. researchgate.net Studying shifts in these vibrational frequencies upon interaction with other molecules or surfaces can provide valuable insights into hydrogen bonding and complex formation. physchemres.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment |

| ~3400 | FTIR | O-H stretching (carboxylic acid, water) |

| ~2950 | FTIR/Raman | C-H stretching (methyl, methylene) |

| ~1730 | FTIR/Raman | C=O stretching (protonated carboxyl group) |

| ~1610 | FTIR/Raman | Asymmetric COO⁻ stretching (carboxylate) researchgate.net |

| ~1420 | FTIR | C-H bending (methylene) |

| ~1400 | FTIR | Symmetric COO⁻ stretching (carboxylate) |

| ~950 | Raman | C-N⁺ stretching |

| ~890 | FTIR | C-C skeletal vibration |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis of this compound Compounds

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound compounds with high accuracy and to deduce their structure through fragmentation analysis. The monoisotopic mass of this compound (C₇H₁₃NO₄) is 175.084 Da. nih.gov

Soft ionization techniques like Electrospray Ionization (ESI) are ideal for zwitterionic and polar molecules like betaines. researchgate.net In ESI-MS, this compound would typically be observed as a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 176.092. researchgate.netnih.gov High-resolution mass spectrometry can confirm the elemental composition by measuring the exact mass to within a few parts per million.

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the parent ion. The fragmentation pathways are characteristic of the molecular structure. For betaine-type compounds, a common fragmentation pattern involves the neutral loss of small molecules like CO₂ or the cleavage of the C-N bond, leading to the loss of the trimethylamine (B31210) moiety. researchgate.net Analysis of these fragment ions allows for the unambiguous characterization of the core structure and the identification of isomeric forms. researchgate.net

X-ray Diffraction (XRD) and Crystallography for Crystalline Structure Determination of this compound Complexes

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples. It provides information about the crystalline phases present, the degree of crystallinity, and the unit cell parameters of the crystal lattice. mdpi.com Studies on analogous systems, such as complexes of carboxymethylcellulose with cationic surfactants, have demonstrated the power of XRD in identifying the organized structures that are formed, including cubic, hexagonal, and lamellar phases. nih.gov Similarly, XRD can be used to study the solid-state packing of this compound and how it is influenced by counter-ions or the formation of co-crystals, which is critical for understanding its physical properties. researchgate.net

Electron Paramagnetic Resonance (EPR) and UV-Vis Spectroscopy in Metal-Carboxymethyl Betaine Complex Characterization

This compound, with its carboxylate groups, can act as a ligand to form complexes with various metal ions. When the metal ion is paramagnetic (i.e., has unpaired electrons), Electron Paramagnetic Resonance (EPR) spectroscopy becomes a powerful tool for characterization.

EPR spectroscopy provides detailed information about the electronic structure and coordination environment of the paramagnetic metal center. nih.gov For example, in a complex with Cu(II), the EPR spectrum can reveal the geometry of the coordination sphere (e.g., octahedral or square-pyramidal), the nature of the metal-ligand bonding (covalent vs. ionic), and the oxidation state of the metal. nih.govjocpr.com

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions within the metal-Carboxymethyl Betaine complex. bath.ac.uk Transition metal complexes often exhibit characteristic absorption bands in the UV-Vis region arising from two main types of electronic transitions: d-d transitions and charge-transfer transitions. bath.ac.uk The energy and intensity of d-d transitions are sensitive to the geometry of the metal complex and the nature of the ligands. Charge-transfer bands, which involve the movement of an electron from a ligand-based orbital to a metal-based orbital (or vice versa), provide information about the electronic communication between the this compound ligand and the metal center. researchgate.net

Intermolecular Interactions and Complexation Phenomena Involving Carboxymethyl Betaine

Formation and Characterization of Carboxymethyl Betaine-Metal Ion Complexes

Carboxymethyl betaine (B1666868), acting as a ligand, engages in complex formation with various metal ions, particularly transition metals. The coordination chemistry is primarily dictated by the carboxylate functional group, which serves as the binding site for the metal center.

Coordination Chemistry of this compound with Transition Metals (e.g., Cu(II))

The coordination of this compound with transition metals like copper(II) showcases the ligand's ability to form stable complexes. In these interactions, the carboxylato oxygen atom of the betaine ligand directly coordinates to the metal ion. researchgate.net The nature of the betaine molecule, which exists in a zwitterionic, neutral form, is a key aspect of its coordination behavior. researchgate.net

The formation of these complexes is a testament to the ability of carboxylic acids to act as effective primary ligands, capable of adopting diverse and interesting coordination modes. nih.gov This versatility is enhanced by their capacity to form electrostatic interactions and hydrogen bonds, which further stabilize the resulting metal-ligand adducts. nih.gov

Spectroscopic and Structural Analysis of Metal-Carboxymethyl Betaine Adducts

The elucidation of the structure and bonding in metal-carboxymethyl betaine adducts relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Structural Analysis: Single-crystal X-ray diffraction provides definitive information on the molecular structure. For instance, in a Cu(II) complex with a double betaine ligand, the Cu-O bond length between the copper atom and the betaine's carboxy oxygen was determined to be 1.944(5) Å. The bond lengths to the aqua ligands in the basal plane ranged from 1.921(5) Å to 1.968(5) Å, while the apical aqua ligand had a longer bond of 2.249(2) Å. researchgate.net Such data are crucial for defining the coordination geometry, which in this case is a distorted square pyramid. researchgate.net

Spectroscopic Analysis:

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is instrumental in confirming the coordination of the carboxylate group. The deprotonation of the carboxylic acid and its subsequent binding to the metal ion are indicated by the absence of the broad –OH band (typically around 3400–3000 cm⁻¹) in the spectra of the complexes. nih.gov Furthermore, a shift in the characteristic carbonyl stretching frequency (νC=O) of the carboxylate group to a lower wavenumber in the complex compared to the free ligand signifies its involvement in coordination. arcjournals.orgias.ac.in

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of Cu(II) complexes typically exhibit broad d-d absorption bands, which are indicative of their geometry. For instance, distorted octahedral Cu(II) complexes often show broad absorption bands in the 500-770 nm range. arcjournals.org These spectra help in understanding the electronic environment of the metal center within the complex. nih.gov

The following table summarizes the structural details of a representative Cu(II)-betaine complex. researchgate.net

| Parameter | Value |

| Coordination Geometry | Distorted Square Pyramidal |

| Cu-O (betaine) Length | 1.944(5) Å |

| Cu-O (aqua, basal) | 1.921(5) Å - 1.968(5) Å |

| Cu-O (aqua, apical) | 2.249(2) Å |

Interactions of this compound with Polyelectrolytes and Surfactants

This compound exhibits complex interaction behaviors with macromolecules like polyelectrolytes and in self-assembly to form micelles, driven by a combination of electrostatic and hydrophobic forces.

Formation of Polyelectrolyte-Carboxymethyl Betaine Complexes (e.g., with Carboxymethylcellulose)

This compound surfactants, such as cocamidopropyl betaine (CAPB), interact with anionic polyelectrolytes like carboxymethylcellulose sodium salt (NaCMC) to form polyelectrolyte-surfactant complexes (PECs). researchgate.net The formation of these complexes is primarily driven by electrostatic interactions between the cationic sites (-N+) of the betaine surfactant and the anionic carboxylate groups (-COO-) of the polyelectrolyte. researchgate.net These initial electrostatic bonds are further stabilized by hydrophobic interactions between the surfactant tails. researchgate.net

The interaction is associative, as confirmed by FTIR spectroscopy, which shows the presence of characteristic bands from both the polyelectrolyte and the surfactant in the spectrum of the complex. researchgate.net Techniques such as conductimetry, potentiometry, and viscometry are used to study the structure and properties of these complexes. researchgate.net The properties of the resulting complex are highly dependent on factors like the charge density and backbone rigidity of the polymer, the chain length and concentration of the surfactant, and the ionic strength and pH of the solution. researchgate.net

Investigation of Micellization and Aggregation Behavior of this compound Surfactants

This compound surfactants, like other amphiphilic molecules, self-assemble in aqueous solutions to form micelles above a certain concentration known as the critical micelle concentration (CMC). researchgate.netunige.ch This aggregation behavior is a spontaneous process driven by the desire to minimize the contact between the hydrophobic tails of the surfactant and water molecules. arcjournals.org

The CMC is a key parameter characterizing the micellization process and can be determined by monitoring changes in the physical properties of the solution, such as surface tension or conductivity, as a function of surfactant concentration. researchgate.netmdpi.com For instance, the CMC for cocamidopropyl betaine can be determined from conductivity plots. researchgate.net Phenyl-containing carboxybetaine surfactants have been shown to exhibit lower CMC values compared to conventional N-alkylbetaine surfactants, indicating a greater tendency for aggregation. ias.ac.in The aggregation is not limited to simple micelles; some carboxybetaine surfactants can spontaneously form vesicles in aqueous solution above their CMC. ias.ac.inmdpi.com

The table below presents some characteristic concentrations for the interaction between NaCMC and CAPB. researchgate.net

| Parameter | Description |

| Critical Aggregation Conc. (CAC) | Concentration at which surfactant aggregation on the polymer chain begins. |

| Saturation Concentration (X2) | Concentration at which the polymer is saturated with surfactant molecules. |

Influence of Ionic Strength and pH on this compound Interfacial Behavior

The interfacial behavior of this compound, including its interactions with polyelectrolytes and its own aggregation, is significantly influenced by the ionic strength and pH of the aqueous medium.

Influence of pH: The charge of this compound is pH-dependent. In acidic conditions (e.g., pH < 3.4), the nitrogen atom is protonated, and the molecule behaves as a cationic surfactant. researchgate.net At medium to high pH, the molecule exists in its zwitterionic form. researchgate.net This pH-responsiveness affects its interactions. For example, in complexation with NaCMC, a decrease in pH can be observed at low surfactant concentrations, which is attributed to the deprotonation of carboxylic groups in both the polymer and the surfactant. researchgate.net The pH can also influence the stability of polyelectrolyte-polycarboxybetaine complexes.

Influence of Ionic Strength: The presence of salts, which increases the ionic strength of the solution, can modulate the interactions. In the case of NaCMC solutions, the addition of NaCl reduces the electrostatic repulsion between the polymer chains, affecting the solution's viscosity. researchgate.net In surfactant systems, increasing ionic strength generally leads to a reduction in the CMC value. This is because the added salt ions shield the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelles, making it easier for them to aggregate. The effect of ionic strength can also be observed in the interfacial tension of emulsions stabilized by protein-polysaccharide complexes, where it can interfere with complex formation by competing for binding sites.

Hydrogen Bonding Networks in this compound Systems

This compound, also known as trimethylglycine, possesses a zwitterionic structure that facilitates the formation of intricate hydrogen bonding networks, particularly in aqueous systems. The molecule features a negatively charged carboxylate group (-COO⁻) and a positively charged quaternary ammonium (B1175870) group (-N⁺(CH₃)₃). The carboxylate group, with its oxygen atoms, serves as a potent hydrogen bond acceptor. nih.gov Conversely, the positive charge on the nitrogen atom is sterically shielded by the three methyl groups, which limits its role as a direct hydrogen bond donor, although weak C-H···O interactions can occur. nih.gov

Spectroscopic studies, particularly Raman spectroscopy, have been instrumental in elucidating the hydration and association of this compound in solution. nih.govresearchgate.net Research indicates that in aqueous environments, water molecules interact strongly with the carboxylate group, leading to the formation of dimeric species where water molecules bridge two betaine molecules. nih.govresearchgate.net This strong interaction is a key factor in this compound's classification as a "structure-maker," meaning it promotes a more ordered association of molecules in the surrounding bulk water. nih.gov

Computational studies using density functional theory (DFT) have further supported these experimental findings, confirming that the structure of water is not significantly disturbed in the vicinity of carboxybetaine residues. researchgate.net This is attributed to the zwitterionic nature of the compound, which allows it to integrate into the water's hydrogen bonding network without causing major disruptions, a characteristic that contrasts with many ordinary polyelectrolytes. researchgate.net The interaction between the carboxylate group and water is so significant that in thermodynamic analyses of deep eutectic solvents, water has been shown to preferentially associate with the betaine molecules due to the high stabilization energy of this interaction. researchgate.net

The ability of this compound to act as a strong hydrogen bond acceptor is not limited to water. It is a fundamental component in the formation of certain deep eutectic solvents (DESs), where it pairs with various hydrogen bond donors (HBDs) such as acids, alcohols, and amines. mdpi.com The formation and stability of these DESs are predicated on the hydrogen bonds established between the carboxylate group of the betaine and the HBDs. mdpi.com

Below is a table summarizing the key hydrogen bonding interactions involving this compound.

| Interacting Species | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Interaction Type | Supporting Evidence |

| Water | Water (O-H) | This compound (-COO⁻) | Strong | Raman Spectroscopy, DFT Calculations nih.govresearchgate.net |

| This compound | Water (O-H) | This compound (-COO⁻) | Medium (Water-bridged dimer) | Raman Spectroscopy researchgate.net |

| Hydrogen Bond Donors (e.g., acids, diols) | HBD Molecule | This compound (-COO⁻) | Strong | FT-IR, NMR Spectroscopy mdpi.com |

| Protonated Betaine | Protonated Betaine (-OH) | Molecular Hydrogen (H₂) | Very Weak | Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy acs.org |

Theoretical and Computational Chemistry Investigations of Carboxymethyl Betaine

Quantum Chemical Studies on Electronic Structure and Reactivity of Carboxymethyl Betaine (B1666868)

Quantum chemical methods are employed to understand the fundamental electronic properties of Carboxymethyl Betaine, which in turn govern its chemical reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the geometrical and electronic properties of molecules. For this compound, DFT calculations can provide optimized molecular geometry, including bond lengths and angles, as well as electronic properties such as the distribution of electron density, Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO).

DFT calculations, for instance using the B3LYP functional with a 6-31G basis set, can predict the equilibrium geometry of this compound. The Mulliken population analysis allows for the calculation of partial atomic charges, indicating the electron distribution across the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Table 1: Representative Calculated Geometrical and Electronic Properties of a Betaine-like Structure using DFT

| Property | Value |

| Bond Lengths (Å) | |

| C-C | 1.54 |

| C-N | 1.47 |

| C=O | 1.25 |

| C-O | 1.35 |

| **Bond Angles (°) ** | |

| C-N-C | 109.5 |

| O-C-O | 125.0 |

| Mulliken Atomic Charges (e) | |

| N | -0.35 |

| O (carbonyl) | -0.60 |

| O (hydroxyl) | -0.65 |

| Frontier Molecular Orbitals (eV) | |

| HOMO Energy | -6.8 |

| LUMO Energy | 2.1 |

| HOMO-LUMO Gap | 8.9 |

Note: The data in this table are representative values for a betaine-like structure and are intended for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.

Non-adiabatic electron transfer theory, most notably Marcus Theory, provides a framework for understanding the rates of electron transfer reactions. researchgate.netdaneshyari.comresearchgate.net This theory is particularly relevant for systems where an electron is transferred between a donor and an acceptor species that are weakly electronically coupled. The rate of electron transfer is governed by three key factors: the reorganization energy (λ), the electronic coupling between the donor and acceptor (H_AB), and the Gibbs free energy change of the reaction (ΔG°).

In the context of a this compound system, one could envision an electron transfer reaction where the betaine acts as either an electron donor or acceptor. For such a reaction, the reorganization energy would encompass the energy required to change the geometry of the this compound molecule and the surrounding solvent molecules from the equilibrium geometry of the initial state to that of the final state, without the electron transfer actually occurring. daneshyari.com The electronic coupling term would depend on the distance and orientation between the electron donor and acceptor centers. The Gibbs free energy change is determined by the redox potentials of the donor and acceptor.

Molecular Dynamics Simulations of this compound in Solution and at Interfaces

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. MD simulations have been employed to investigate the behavior of betaine and its derivatives in aqueous solutions and at various interfaces, such as air-water or oil-water interfaces. nih.govkaust.edu.sanih.gov

In aqueous solution, MD simulations can reveal the hydration structure around the this compound molecule. These simulations show how water molecules are organized around the charged trimethylammonium and carboxylate groups, providing insights into the solute-solvent interactions that govern its solubility and other properties. acs.orgresearchgate.netrsc.org Studies on similar betaine surfactants have shown that the polar head group tends to be oriented towards the aqueous phase, while any nonpolar alkyl chains would be directed away from the water. nih.govnih.gov

At interfaces, MD simulations can model the adsorption and aggregation behavior of this compound. For instance, at an air-water interface, these simulations can predict the orientation of the molecules, with the hydrophilic head group immersed in the water and the hydrophobic parts extending into the air. nih.govnih.gov This information is crucial for understanding the surface-active properties of this compound and its derivatives.

Prediction of Interaction Energies and Conformation of this compound Complexes

Computational methods can be used to predict the interaction energies and preferred conformations of complexes formed between this compound and other molecules, such as water or metal ions. These calculations are vital for understanding the intermolecular forces that drive the formation of these complexes.

For example, the interaction energy between this compound and a water molecule can be calculated using high-level quantum chemical methods. Studies on glycine (B1666218) betaine have shown that water molecules form strong hydrogen bonds with the carboxylate group. researchgate.net The interaction energies of betaine-water complexes have been calculated, with values around -12 kcal/mol for strong interactions. researchgate.net

Conformational analysis, often performed using molecular mechanics or quantum chemical methods, can identify the most stable three-dimensional arrangements of the this compound molecule and its complexes. nih.govnih.gov By exploring the potential energy surface, the lowest energy conformations can be determined, which are the most likely to be observed experimentally.

Table 2: Calculated Interaction Energies of Glycine Betaine with a Single Water Molecule

| Interaction Site on Glycine Betaine | Interaction Energy (kcal/mol) |

| Carboxylate Group (Region A) | ~ -12 |

| Carboxylate Group (Region B) | ~ -12 |

| Carboxylate Group (Region C) | ~ -12 |

| Methyl Groups (Region D) | ~ -3 to -5 |

| Methyl Groups (Region E) | ~ -3 to -5 |

Source: Adapted from computational investigation on microsolvation of glycine betaine. researchgate.net

Computational Modeling of this compound-Based Deep Eutectic Solvents (DESs)

Deep Eutectic Solvents (DESs) are a class of solvents formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD). Betaine, including this compound, can act as an HBA in the formation of DESs. Computational modeling plays a crucial role in understanding the formation, structure, and properties of these novel solvents. researchgate.netuniversiteitleiden.nlua.pt

Molecular dynamics simulations and quantum chemical calculations are used to investigate the interactions between this compound and various HBDs, such as glycerol (B35011) and urea (B33335). daneshyari.comkaust.edu.saua.ptnih.govresearchgate.net These studies reveal the hydrogen bonding networks that are responsible for the significant depression of the melting point observed in DESs. For instance, in a this compound-glycerol DES, simulations would show strong hydrogen bonds forming between the carboxylate group of the betaine and the hydroxyl groups of glycerol. nih.gov Similarly, in a this compound-urea DES, hydrogen bonds would be established between the betaine's carboxylate group and the amine groups of urea. kaust.edu.saua.ptresearchgate.net

Computational models can also predict the physicochemical properties of these DESs, such as density, viscosity, and diffusion coefficients, which are essential for their potential applications. nih.gov These theoretical investigations provide a molecular-level understanding of the structure-property relationships in this compound-based DESs, guiding the design of new solvent systems with tailored properties. researchgate.netuniversiteitleiden.nl

Environmental Studies and Biodegradation Research of Carboxymethyl Betaine Derivatives

Microbial Biodegradation Pathways of Carboxymethyl Betaine (B1666868) Surfactants

The biological decomposition of carboxymethyl betaine surfactants is the primary mechanism for their removal from the environment. Research indicates that these compounds are readily biodegradable under both aerobic and anaerobic conditions. nih.gov The process involves the breakdown of the molecule into simpler, non-toxic components. The general degradation pathway includes the decomposition of the hydrophobic fatty acid chain and the separate biodegradation of the hydrophilic portion of the molecule. mdpi.com The fatty acid chain typically undergoes ω-oxidation and β-oxidation, which ultimately breaks it down into smaller molecules like methane, carbon dioxide, and ammonia. mdpi.com

A significant body of research has identified specific microorganisms capable of utilizing this compound surfactants as a source of nutrients. Bacteria from the genus Pseudomonas are consistently highlighted as primary and efficient degraders of these compounds. mdpi.comelpub.ru This is attributed to the unique characteristics of their peripheral metabolism and cell wall structure, which allow them to process a wide range of organic compounds. mdpi.comresearchgate.net Strains of this genus are commonly found in environments with high concentrations of toxic compounds, such as wastewater and sewage treatment plants, where they have developed a high potential for biodegradation through natural selection. mdpi.com

Studies have successfully isolated and identified several Pseudomonas species as effective destructors of cocamidopropyl betaine (CAPB). In some degradation processes, Pseudomonas species work in concert with other bacteria, such as Rhizobium species. In such consortia, Pseudomonas acts as the primary degrader, breaking down the main surfactant structure, while Rhizobium assists in degrading the intermediate products.

The table below lists various Pseudomonas strains that have been studied for their ability to degrade CAPB, along with their observed degradation efficiency, often measured by the half-life of the surfactant in a controlled environment.

| Degrading Microorganism | Half-life of Cocamidopropyl Betaine (days) |

| Pseudomonas stutzeri T (B-4904) | 2.5 |

| Pseudomonas fluorescens TR (B-4881) | 2.6 |

| Pseudomonas putida TO (B-3959) | 3.0 |

| Pseudomonas putida TSh-18 (B-2950) | 4.5 |

| Pseudomonas oleovorans TF4-1L (B-8621) | 4.9 |

| Pseudomonas mendocina 2S (B-4710) | 5.5 |

| Pseudomonas putida TP-19 (B-6582) | 6.0 |

This table is based on data from a study on the biodegradation of cocamidopropyl betaine by various Pseudomonas strains. scispace.com

To predict and optimize the biodegradation of this compound surfactants in treatment facilities, researchers have developed kinetic models. Studies focusing on the degradation of cocamidopropyl betaine by Pseudomonas bacteria have shown that the process can be accurately described by a first-order kinetic equation. mdpi.comresearchgate.net This model implies that the rate of degradation is directly proportional to the concentration of the surfactant.

The first-order kinetic model is represented by the equation: Ct = C0 × e-kt

Where:

Ct is the concentration of the surfactant at time t

C0 is the initial concentration of the surfactant

k is the first-order reaction rate constant

t is time

In a specific study, the velocity constant (k) for the biological decomposition of cocamidopropyl betaine by Pseudomonas was determined to be 0.212 ± 0.011 day-1. mdpi.com This kinetic model is crucial for engineering applications, as it allows for the calculation of the time required to reduce surfactant concentrations to safe levels in wastewater treatment processes. mdpi.comresearchgate.net

Understanding the intermediate compounds, or metabolites, formed during biodegradation is essential for confirming the complete mineralization of the parent compound and ensuring that no toxic byproducts are created. Analysis of cocamidopropyl betaine (CAPB) degradation has identified several key metabolites. researchgate.net

The initial breakdown of the CAPB molecule leads to the formation of N,N-dimethylglycine. researchgate.net This intermediate subsequently undergoes further decomposition into simpler, non-toxic substances, including: researchgate.net

Acetic acid anion

Ammonia

Nitrogen oxides

Carbon dioxide

However, the degradation pathway can also lead to the formation of N-allylammonium derivatives, which can further decompose into an acyl ion or an immonium ion, the latter being a highly toxic cation. researchgate.net This highlights the importance of ensuring complete biodegradation by efficient microbial strains under optimal conditions. While the specific analytical methods used in these studies are not always detailed in general literature, such metabolite identification typically involves advanced techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Environmental Fate and Transport of this compound Compounds in Aquatic Systems

The environmental fate of a chemical describes its transport and transformation in the environment. For this compound surfactants, their behavior in aquatic systems is governed by a combination of their chemical properties and environmental factors. A key property influencing their fate is their zwitterionic nature, meaning they possess both positive and negative charges. This characteristic is pH-dependent; in acidic conditions (pH < 3.4), the molecule behaves like a cationic surfactant, while at neutral and higher pH, it is zwitterionic. physchemres.org This charge variability affects how the molecule interacts with sediment, suspended particles, and biological membranes.

Research indicates that cocamidopropyl betaine is readily biodegradable, which significantly limits its persistence and accumulation in the environment. puracy.commedicalnewstoday.com Studies following OECD 301 guidelines have shown that CAPB can break down within 28 days. puracy.com This rapid degradation minimizes its potential for bioaccumulation. puracy.com However, there are conflicting reports, with some sources suggesting that under certain conditions, CAPB could be persistent and toxic to aquatic life. medicalnewstoday.combetterbasics.co

The transport of these surfactants in water is influenced by partitioning, which is the distribution of a chemical between different environmental compartments like water, sediment, and air. yale.edunih.gov The adsorption of CAPB onto surfaces like sand and sediment can occur, influenced by factors such as salinity and temperature. researchgate.net Due to its amphoteric nature, multilayer adsorption can happen via the attraction of the positive and negative charges between surfactant molecules. researchgate.net Ultimately, the primary removal mechanism from aquatic systems is considered to be extensive biodegradation within water treatment plants and the natural environment. medicalnewstoday.com

Research on Bioremediation Potential of this compound-Related Compounds

Bioremediation leverages the metabolic capabilities of microorganisms to clean up contaminated environments. Given the proven ability of certain bacteria to degrade this compound surfactants, there is significant potential for their use in targeted bioremediation strategies, particularly for industrial and municipal wastewater.

The efficiency of Pseudomonas bacteria as destructors makes them prime candidates for developing technologies for wastewater purification from amphoteric surfactants. elpub.ruresearchgate.net These bacteria exhibit shorter generation times and higher rates of biomass growth compared to other strains, allowing them to reduce surfactant concentrations to safe levels in minimal time. elpub.ru Studies have demonstrated that a biocenosis (a community of different microorganisms) can decrease the concentration of cocamidopropyl betaine to just 0.27% of its initial concentration over 14 days. scispace.com

Furthermore, some microorganisms, including Pseudomonas aeruginosa, produce their own biological surfactants, known as biosurfactants. nih.gov These biosurfactants can enhance the bioremediation of other pollutants by increasing their solubility and bioavailability to degrading microbes. nih.govulster.ac.uk This suggests a dual role for certain Pseudomonas strains: they can directly degrade this compound surfactants while also producing biosurfactants that could aid in the remediation of co-contaminants in wastewater streams. The application of these specialized microbial strains in bioreactors or as additives to activated sludge systems represents a promising and environmentally friendly approach to managing surfactant-laden wastewater. mdpi.com

Applications of Carboxymethyl Betaine in Advanced Materials and Industrial Processes

Carboxymethyl Betaine (B1666868) in Enhanced Oil Recovery (EOR) Formulations

Carboxymethyl betaine, a type of zwitterionic surfactant, has demonstrated significant potential in enhanced oil recovery (EOR) applications, particularly in challenging reservoir conditions characterized by high temperatures and salinity. kfupm.edu.sa Its unique molecular structure, containing both a positively charged quaternary ammonium (B1175870) group and a negatively charged carboxylate group, imparts desirable properties for mobilizing trapped crude oil.

Interfacial Tension Reduction Mechanisms in Crude Oil/Water Systems

A primary mechanism by which this compound surfactants enhance oil recovery is through the significant reduction of interfacial tension (IFT) between crude oil and water. researchgate.net This reduction in IFT lowers the capillary forces that trap oil within the porous rock formations of a reservoir, allowing it to be more easily displaced and recovered. kruss-scientific.com The amphiphilic nature of this compound allows it to adsorb at the oil-water interface, effectively reducing the IFT. Some formulations have been shown to achieve ultra-low IFT, on the order of 10⁻³ mN/m, which is a critical threshold for efficient oil mobilization. d-nb.info

The effectiveness of IFT reduction can be influenced by the specific structure of the this compound surfactant and its interaction with components of the crude oil. For instance, studies have shown that betaine surfactants can interact synergistically with naturally occurring surface-active molecules in crude oil, such as asphaltenes and resins, to create a more effective IFT-lowering system. bohrium.com The size and nature of the hydrophobic and hydrophilic groups on the betaine molecule also play a crucial role in its interfacial activity. bohrium.com

| Surfactant System | Oil Type | Conditions | Interfacial Tension (mN/m) | Enhanced Oil Recovery (%) |

| Carboxybetaine amphoteric surfactant | Simulated Reservoir | High-temperature, high-salinity | 10⁻² | 26.95 (increase over water flooding) |

| 0.5% surfactant + 0.15% polymer | Not specified | Not specified | 0.007 | 42.19 (incremental) |

| Zwitterionic carboxybetaine + ATBS-based polymer | Carbonate Reservoir | High-temperature, high-salinity | Not specified | Not specified |

| Dialkylpolyoxyethylene ether methyl carboxyl betaines | Daqing crude oil | 45°C | 10⁻² | Not specified |

This table presents data compiled from various studies on the application of this compound and related surfactants in EOR.

Thermal and Salt Resistance of this compound Surfactants in Reservoir Conditions

One of the key advantages of this compound surfactants in EOR is their notable tolerance to harsh reservoir conditions, including high temperatures and high salinity. kfupm.edu.sa Many conventional anionic and cationic surfactants tend to precipitate or decompose in such environments, reducing their effectiveness. researchgate.net The zwitterionic nature of this compound provides it with enhanced stability in the presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which are common in reservoir brines and can cause precipitation of other surfactant types. kfupm.edu.sa

Research has demonstrated that this compound-based formulations can maintain their performance at temperatures exceeding 100°C and in brines with high total dissolved solids. kfupm.edu.safrontiersin.org This thermal and salt resistance is crucial for the successful application of chemical EOR in many deep, challenging reservoirs. The stability of these surfactants ensures that they can propagate through the reservoir and maintain their IFT reduction capabilities at the oil-water interface for extended periods. researchgate.net

Modification of Nanomaterials and Surfaces with this compound Derivatives

The unique properties of this compound and its derivatives make them valuable for the surface modification of various nanomaterials, enhancing their functionality for specific applications.

Grafting of this compound onto MXene for Surface Engineering

MXenes, a class of two-dimensional transition metal carbides and nitrides, have garnered significant interest for a wide range of applications due to their unique electronic and mechanical properties. rsc.org However, their surface chemistry often needs to be tailored to improve their stability and dispersibility in various media. researchgate.net Grafting polymers onto the surface of MXene is a common strategy for surface engineering. researchgate.netnih.gov

While direct studies on the grafting of this compound onto MXene are emerging, the principles of surface modification suggest its potential benefits. The zwitterionic nature of this compound could impart enhanced hydrophilicity and antifouling properties to the MXene surface. This would be particularly advantageous in applications such as biomedical devices, sensors, and membranes, where preventing non-specific protein adsorption is critical. The grafting process would likely involve the reaction of the carboxyl or other reactive groups on the betaine derivative with the surface functional groups of the MXene.

Development of this compound Hybrid Materials (e.g., with Hydroxyapatite)

Hybrid materials composed of organic polymers and inorganic nanoparticles can exhibit synergistic properties that are not present in the individual components. This compound derivatives have been used to create novel hybrid materials with hydroxyapatite (HA), a bioceramic with excellent biocompatibility and osteoconductivity. nih.govresearchgate.net

In one study, hybrid materials were synthesized using a biomimetic approach with nano-crystalline hydroxyapatite and polycarboxybetaine (PCB). nih.govresearchgate.net The results indicated that the type of polymer affects the final microstructure of the material, with the mineral particle size being thinner and smaller when synthesized with PCB. nih.govresearchgate.net The interaction between the nano-crystallized hydroxyapatite and PCB was found to be strong, as demonstrated by spectroscopic analyses. nih.govresearchgate.net These hybrid materials show potential for applications in areas such as dental caries protection and bone tissue engineering, owing to their compositional and structural similarity to hard tissues. nih.govresearchgate.netmdpi.com

| Hybrid Material Component 1 | Hybrid Material Component 2 | Synthesis Approach | Key Findings | Potential Application |

| Nano-crystalline hydroxyapatite | Polycarboxybetaine (PCB) | Biomimetic | Stronger intermolecular interaction with PCB; smaller mineral particle size. nih.govresearchgate.net | Caries protection, remineralization. nih.govresearchgate.net |

| Carboxymethyl cellulose (B213188) | Hydroxyapatite (HA) | Swelling of freeze-dried hydrogel in HA solution | HA nanocrystals inserted within the hydrogel matrix; enhanced osteoblast proliferation. nih.gov | Bone tissue engineering. nih.gov |

| Carboxymethyl β-cyclodextrin and lignin (B12514952) | Nano-hydroxyapatite (n-HA) | Surface modification | Excellent synergistic effects for increasing dispersion and interfacial bonding. nih.gov | Bone materials. nih.gov |

This table summarizes the development of hybrid materials involving this compound derivatives and other related compounds.

Role of this compound in Cellulose-Based Material Modification Research (e.g., Carboxymethyl Cellulose)

Carboxymethyl cellulose (CMC) is a widely used cellulose derivative with applications in various industries. nih.govnih.gov The modification of CMC with other chemical moieties, including betaine groups, can further enhance its properties and expand its utility.

Research has explored the synthesis of betaine group-containing derivatives of carboxymethylcellulose. google.com These modifications involve replacing some of the carboxymethyl groups with betaine structures. The resulting cellulose betaines can exhibit improved properties, such as enhanced solubility and compatibility with other components in cosmetic formulations for hair care. google.com

The interaction between carboxymethylcellulose and betaine-type surfactants has also been a subject of study. For example, the complex formed between sodium carboxymethylcellulose (NaCMC) and cocamidopropyl betaine (CAPB) has been investigated. physchemres.org The results showed that the complex is formed through electrostatic interactions and hydrogen bonding. physchemres.org Such studies on polymer-surfactant interactions are crucial for a wide range of applications, including personal care products, coatings, and drug delivery systems. physchemres.org The modification of cellulose-based materials with this compound and its derivatives can lead to the development of new materials with tailored properties for specific applications. nih.govmdpi.com

| Cellulose-Based Material | Modifying Agent/Interacting Molecule | Key Findings |

| Carboxymethylcellulose | Betaine groups | Synthesis of derivatives with improved hair-care properties. google.com |

| Sodium Carboxymethylcellulose (NaCMC) | Cocamidopropyl Betaine (CAPB) | Formation of a complex through ionic binding and hydrophobic aggregates. physchemres.org |

| Cellulose Membrane (CM) | Carboxybetaine brush | Successful grafting via ARGET-ATRP for improved blood compatibility. nih.gov |

This table highlights research on the modification of cellulose-based materials with or involving this compound and related compounds.

This compound as a Component in Polymer-Surfactant Systems for Industrial Applications (e.g., Membranes, Flocculants)

This compound and its derivatives are integral components in advanced polymer-surfactant systems, where they impart unique properties that are leveraged in various industrial applications. The zwitterionic nature of the betaine group, combined with the polymeric backbone, allows for complex interactions with other polymers and surfactants. These interactions are harnessed to create materials with tailored functionalities, particularly in the fields of separation technologies and water treatment. Polyelectrolyte complexes formed between polymers like carboxymethylcellulose and betaine surfactants are noted for their potential in applications such as filtration membranes and flocculants for water purification physchemres.org. The behavior of these systems is often influenced by the chain length of the betaine surfactant; short-chain variants may reduce the viscosity of a polymer solution through electrostatic shielding, whereas long-chain betaines can increase viscosity at higher concentrations by forming structures that encourage intermolecular association cup.edu.cnresearchgate.net.

Membranes

In the field of advanced materials, this compound derivatives are used to develop specialized membranes for separation processes. A notable application is in the creation of nanofiltration membranes with enhanced performance and anti-fouling properties.

Researchers have developed a nanofiltration membrane using a nano-betaine type carboxymethyl cellulose graft polymer. google.com The preparation involves synthesizing the graft polymer through aqueous phase free radical polymerization, which is then combined with a cationic polymer to form nanoparticles via ionic cross-linking. google.com These nanoparticles are coated onto a porous polysulfone support membrane and cured to form the final nanofiltration membrane. google.com This method is reported to be simple, low-cost, and promising for industrial applications. google.com The resulting membrane exhibits excellent separation performance and resistance to pollution. google.com

Key performance metrics for this betaine-based nanofiltration membrane, when operating under a pressure of 0.6 MPa, are detailed below.

| Performance Metric | Value |

| Water Flux | > 20 L·m⁻²·h⁻¹ |

| Divalent Ion Interception Rate | > 90% |

| Monovalent Ion Rejection Rate | < 40% |

Data sourced from research on nanofiltration membranes based on nano-betaine type carboxymethyl cellulose. google.com

Flocculants

The unique charge characteristics of betaines are also utilized in the development of novel, bio-based flocculants for water treatment. Traditional water treatment often relies on metal salts or synthetic polymers, but there is a growing demand for sustainable and environmentally benign alternatives. vliz.be

A bio-based flocculant has been developed by grafting glycine (B1666218) betaine, a compound closely related to this compound, onto cellulose nanocrystals (CNCs). vliz.be This modification introduces a cationic point charge to the nanocellulose, making it effective for flocculating suspended particles in water. vliz.be The grafting is achieved through a one-pot tosyl chloride activated esterification reaction. vliz.be The resulting betaine-grafted CNCs have demonstrated high efficiency in clarifying suspensions of kaolin (a model for wastewater solids) and in harvesting microalgae from both freshwater and marine environments. vliz.be The performance of these bio-based flocculants is comparable to some commercial synthetic flocculants and other bio-based agents like chitosan (B1678972). vliz.be

The flocculation efficiency of glycine betaine-grafted cellulose nanocrystals has been quantified for various suspensions.

| Suspension Type | Flocculant Dose Required | Application |

| Kaolin (0.5 g/L) | 2 mg/L | Model Wastewater Treatment |

| Chlorella vulgaris (freshwater microalgae) | 20 mg/L | Microalgae Harvesting |

| Nannochloropsis oculata (marine microalgae) | 46 mg/L | Microalgae Harvesting |

Data from a study on glycine betaine grafted nanocellulose as a bio-based flocculant. vliz.be

The mechanism behind the flocculation is attributed to electrostatic interactions, where the cationic charge of the betaine graft neutralizes and bridges the negatively charged particles suspended in the water, leading to the formation of larger, settleable flocs. vliz.be

Advanced Analytical Methodologies for Carboxymethyl Betaine Detection and Quantification

Chromatographic Techniques for Carboxymethyl Betaine (B1666868) Analysis

Chromatographic methods are central to the separation and quantification of carboxymethyl betaine, offering high resolution and sensitivity. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for this polar compound, often coupled with mass spectrometry for definitive identification and quantification.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful separation technique for highly polar and hydrophilic compounds like this compound, which show little to no retention on traditional reversed-phase columns. rsc.orgsielc.com The HILIC separation mechanism involves the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile (B52724). nih.gov

The retention in HILIC is also influenced by secondary interactions, such as ion-exchange, which can be modulated to optimize separation. For instance, a mixed-mode mechanism combining HILIC and ion-exchange has been successfully used to separate betaine and carboxymethylcysteine. sielc.com Zwitterionic stationary phases, such as those based on sulfobetaine, are particularly effective as they can engage in weak electrostatic interactions with charged analytes, providing unique selectivity. merckmillipore.com

The choice of column and mobile phase is critical for achieving optimal separation. Various HILIC columns have been successfully employed for betaine analysis, including those with silica, aminopropyl, and zwitterionic stationary phases. rsc.orgnih.govmerckmillipore.com Mobile phase composition, including the type and concentration of the organic modifier (usually acetonitrile), buffer salt, and pH, are key parameters that are adjusted to achieve the desired retention and peak shape. sielc.comnih.gov For example, using a mobile phase of acetonitrile and an ammonium (B1175870) acetate (B1210297) buffer (80/20, v/v) has proven effective in separating betaine. nih.gov

Table 1: Comparison of HILIC Columns for Betaine Analysis

| Column Name | Stationary Phase Type | Particle Size (µm) | Dimensions (mm) | Key Features |

|---|---|---|---|---|

| Obelisc N sielc.com | Mixed-Mode (HILIC/Ion-Exchange) | - | - | Allows operation at lower organic concentrations. |

| Atlantis HILIC Silica nih.gov | Silica | 5 | 4.6 x 150 | Good resolution and peak symmetry for betaine. |

| Phenomenex Luna HILIC nih.gov | Silica | 5 | 4.6 x 150 | Compared with Atlantis for betaine separation. |

| Phenomenex Kinetex HILIC researchgate.net | Fused-Core Silica | 2.6 | 2.1 x 100 | Achieved good separation with gradient elution. |

| ZIC®-HILIC merckmillipore.com | Zwitterionic (Sulfobetaine) | 5 | 2.1 x 150 | Offers selectivity from hydrophilic and weak electrostatic interactions. |

Coupling liquid chromatography with mass spectrometry (LC/MS) provides a highly sensitive and specific method for the definitive quantification of this compound. rsc.org HILIC is the most commonly used separation technique in these methods due to its suitability for polar analytes. nih.govnih.gov The use of stable isotope-labeled internal standards, such as deuterated betaine (d9-betaine), is a common practice to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection. nih.gov

LC/MS methods have been developed and validated for quantifying betaine in a wide array of complex matrices, including plasma, urine, foods, and environmental samples. nih.govnih.gov These methods typically employ electrospray ionization (ESI) in the positive ion mode, monitoring specific mass-to-charge (m/z) transitions for the analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode. For instance, a rapid LC-MRM-MS assay for betaine in human plasma and urine demonstrated a wide dynamic range (0.488–1000 μM) with high precision (CV < 6%) and accuracy (< 15% error). nih.gov

The sensitivity of LC/MS allows for the detection of very low concentrations of betaine. A HILIC-MS/MS method for betaine in beetroot samples reported a limit of detection (LOD) of 0.95 μg/L and a limit of quantification (LOQ) of 2.87 μg/L. nih.gov Similarly, a method for quantifying nitrogenous osmolytes in seawater particulates reported an LOD of 3.5 pg injected onto the column for glycine (B1666218) betaine. nih.gov

Table 2: Performance Characteristics of Selected LC/MS Methods for Betaine Quantification

| Matrix | Method | Linearity (R²) | LOD | LOQ | Recovery (%) | Reference |

|---|---|---|---|---|---|---|

| Human Plasma & Urine | SID-LC-MRM-MS | > 0.994 | - | 0.488 µM | - | nih.gov |

| Beetroot | HILIC-MS/MS | 0.99992 | 0.95 µg/L | 2.87 µg/L | ~93% | nih.gov |

| Fructus Lycii | HILIC-ELSD | > 0.9992 | - | 1.0 µg/mL | 98.2-102.7% | researchgate.net |

| Foods (Wheat, Spinach) | LC-MS | - | - | - | 99 ± 9% | sci-hub.se |

| Seawater Particulates | LC/MS | > 0.99 | 1.5 nmol/L | - | - | nih.gov |

Spectrophotometric Methods for this compound Determination

Spectrophotometric methods offer a simpler and more accessible alternative to chromatographic techniques for the quantification of this compound, although they may require derivatization to produce a chromophore. These methods are based on the measurement of light absorption by the analyte or a colored complex containing the analyte. acs.org

One approach involves the formation of periodide derivatives. Quaternary nitrogen compounds, including betaines, react with iodine to form water-insoluble periodide complexes. acs.org These complexes can be extracted into a solvent like ethylene (B1197577) dichloride and quantified by measuring their absorbance in the ultraviolet (UV) region, typically with absorption maxima around 365 nm and 295 nm. acs.org This method has been applied to determine microgram amounts of various betaines. acs.org

Another strategy is derivatization with a chromophoric agent prior to HPLC-UV analysis. Since betaine itself has poor UV absorption, converting it into a derivative with a strong UV chromophore significantly enhances detection sensitivity. researchgate.netkoreascience.kr Reagents such as 2′-naphthacyl triflate and 2-bromo-2′-acetonaphthone have been successfully used to derivatize betaine. sci-hub.se The resulting cationic ester derivative can be readily quantified by HPLC with UV detection at approximately 249-254 nm. sci-hub.seresearchgate.net This approach has been validated for food matrices, showing good linearity up to 1000 μmol/L and a limit of detection of 1 μmol/L. sci-hub.se

Table 3: Comparison of Spectrophotometric Derivatization Agents for Betaine Analysis

| Derivatizing Agent | Detection Wavelength (nm) | Linearity Range | LOD | Key Advantages | Reference |

|---|---|---|---|---|---|

| 2′-Naphthacyl triflate | 249 | up to 1000 µmol/L | 1 µmol/L | Simple derivatization, comparable results to LC-MS. | sci-hub.se |

| 2-Bromo-2′-acetonaphthone | 249 | up to 1000 µmol/L | 1 µmol/L | Commercially available, simple procedure. | sci-hub.se |

| 2-Bromo acetophenone | 254 | - | - | Allows for simultaneous determination of choline (B1196258) and betaine derivative. | researchgate.netkoreascience.kr |

Electrochemical Methods for this compound Quantification

Currently, direct electrochemical quantification methods specifically for this compound are not widely established in the literature. However, the principles of electrochemical sensing can be applied. Interfacial electrochemical techniques, where the signal depends on the species present at the electrode-solution interface, are most relevant. saylor.orglibretexts.org Potentiometry, which measures the potential of an electrochemical cell, could theoretically be used if a selective electrode responsive to the betaine cation or a complex of it could be developed. ethz.ch

Voltammetric sensors, which measure current as a function of applied potential, could also be explored. For instance, modifying electrode surfaces with materials that can selectively interact with zwitterionic molecules could enhance sensitivity and selectivity. mdpi.com While research has focused on using zwitterionic polymers to create anti-fouling surfaces for biosensors that detect other targets, these principles could be adapted to create sensors where the interaction with this compound itself generates a measurable signal. nih.gov

Development of Novel Sensor Platforms for this compound